thiochromeno[3,4-d]imidazol-4(1H)-one
Description
Thiochromeno[3,4-d]imidazol-4(1H)-one is a heterocyclic compound featuring a coumarin-like scaffold fused with an imidazole ring, where a sulfur atom replaces the oxygen in the chromene moiety (Figure 1). The compound has garnered interest for its diverse biological activities, including immunomodulatory, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
3H-thiochromeno[3,4-d]imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-8(11-5-12-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPWWWNZCOTVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)S2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chromeno[3,4-d]imidazol-4(1H)-one Derivatives
Structural Differences: The oxygen-containing chromeno[3,4-d]imidazol-4(1H)-one lacks the sulfur atom in the chromene ring. Synthesis: Microwave-assisted one-pot synthesis using 4-amino-3-nitrocoumarin and aliphatic acids yields derivatives with substituents (e.g., methyl, ethyl, propyl) at the 2-position. High yields (83–92%) are achieved using polyphosphoric acid (PPA) as a condensing agent . Biological Activity:
- Anticancer: 2,3-Dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives inhibit breast cancer cell proliferation (IC50 values: 0.5–10 µM) and migration .
- Immunomodulation: Selective Toll-like receptor 7 (TLR7) agonists with chromeno[3,4-d]imidazol-4(1H)-one scaffolds show potency in modulating immune responses (EC50: 0.1–1 µM) .
Physicochemical Properties :
| Substituent | Melting Point (°C) | Molecular Formula | Key Spectral Data (NMR δ, ppm) |
|---|---|---|---|
| 2-Methyl | 231–233 | C12H10N2O2 | 1H-NMR: 7.99 (d), 2.51 (s) |
| 2-Ethyl | 209–211 | C14H15N2O2 | 13C-NMR: 156.4, 30.2 |
Thiochromeno[3,4-d]imidazol-4(1H)-one
Synthesis: Limited data are available, but analogous methods using sulfur-containing precursors (e.g., thioamides or thiourea) may apply. lists a derivative with a piperidinylmethyl group synthesized via unspecified methods . Biological Activity:
Physicochemical Properties :
- The 2-(1-piperidinylmethyl)thiochromeno[3,4-d]imidazol-4(3H)-one (CID 59237-10-4) has a molecular formula of C17H18N3OS and an InChIKey: BTNMVWJDSNMDTK-UHFFFAOYSA-N .
Benzothieno[3,4-d]imidazol-4-one Derivatives
Structural Differences : Replaces the chromene ring with a thiophene, altering aromaticity and solubility.
Biological Activity :
- Antiviral: Benzothienoimidazolones inhibit viral enzymes (e.g., HIV-1 integrase) but lack coumarin’s photophysical properties .
Key Comparative Insights
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